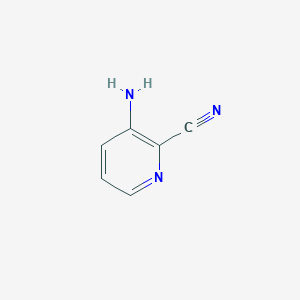

3-Amino-2-pyridinecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHCTFSFWQRZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341926 | |

| Record name | 3-Amino-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42242-11-5 | |

| Record name | 3-Amino-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Amino-2-pyridinecarbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-pyridinecarbonitrile, a substituted pyridine derivative, is a versatile building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmacological activities. Its unique arrangement of an amino group and a nitrile group on the pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate for the construction of fused ring systems and other complex molecular architectures. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and potential applications in drug discovery.

Core Chemical Properties

This compound, also known as 3-amino-2-cyanopyridine, is a stable organic compound with the molecular formula C₆H₅N₃.[1] The presence of both a basic amino group and an electron-withdrawing nitrile group on the pyridine core governs its chemical behavior.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 42242-11-5 | [1] |

| Molecular Formula | C₆H₅N₃ | [1] |

| Molecular Weight | 119.12 g/mol | |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 151 °C | [1] |

| Boiling Point (Predicted) | 368.2 ± 27.0 °C | [1] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 0.61 ± 0.10 | [1] |

| Storage Temperature | 2-8°C, protect from light | [1] |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of 2-amino-3-cyanopyridine derivatives involves a one-pot condensation reaction. The following is a representative protocol that can be adapted for the synthesis of this compound, based on established methodologies for similar compounds.[2]

Materials:

-

Malononitrile

-

An appropriate aldehyde or ketone precursor

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1 equivalent) and the chosen carbonyl compound (1 equivalent) in ethanol.

-

Add ammonium acetate (4-5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product is then washed with cold ethanol or water to remove excess reagents and byproducts.

Purification of this compound

The crude this compound can be purified using standard laboratory techniques to achieve high purity, suitable for further synthetic transformations or biological screening.

Recrystallization:

-

Select a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, ethanol/water mixture).

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

-

Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino group. The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the pyridine ring and the nitrile group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹) and the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by the interplay of the pyridine ring, the amino group, and the nitrile group.

Reactivity of the Pyridine Ring

The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The presence of the electron-withdrawing nitrile group at the 2-position further activates the ring towards nucleophilic substitution. Conversely, electrophilic aromatic substitution on the pyridine ring is generally difficult and requires forcing conditions.[3]

Reactivity of the Amino Group

The amino group at the 3-position is a nucleophilic center and can readily react with various electrophiles. This allows for a wide range of derivatization, including acylation, alkylation, and formation of Schiff bases.

Reactivity of the Nitrile Group

The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group can yield a primary amine. Furthermore, the nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic systems.[4] Hydrazine can react with 2-cyanopyridines to form amide hydrazides, which are precursors to triazines.[5]

Synthetic Utility in Fused Heterocycles

A significant application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. The adjacent amino and nitrile functionalities are ideally positioned to undergo cyclization reactions with various reagents to form bicyclic and polycyclic structures, such as pyrido[2,3-d]pyrimidines, which are of great interest in medicinal chemistry.

Logical Workflow for Derivatization

The following diagram illustrates a logical workflow for the derivatization of this compound, highlighting its potential for creating a diverse chemical library for drug discovery.

References

An In-depth Technical Guide to 3-Amino-2-pyridinecarbonitrile (CAS Number 42242-11-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-pyridinecarbonitrile, with the CAS number 42242-11-5, is a heterocyclic organic compound belonging to the aminopyridinecarbonitrile class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. As a substituted pyridine, it incorporates both an amino and a nitrile functional group, providing versatile reaction sites for the synthesis of more complex heterocyclic systems. This technical guide provides a comprehensive overview of the available scientific and technical data on this compound, including its physicochemical properties, synthesis, potential biological activities, and experimental considerations.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 42242-11-5 | [1][2] |

| Molecular Formula | C₆H₅N₃ | [1][2] |

| Molecular Weight | 119.12 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 151 °C | [2] |

| Boiling Point (Predicted) | 368.2 ± 27.0 °C | [2] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 0.61 ± 0.10 | [2] |

| Storage | 2-8°C, protect from light, inert atmosphere | [2] |

Synthesis and Reactivity

Conceptual Synthetic Workflow:

A plausible synthetic route could involve the reaction of a suitable precursor with ammonia or an ammonia equivalent. For instance, the nucleophilic substitution of a halogen on a pyridine ring with an amino group is a common strategy.

Conceptual Synthetic Pathway

Experimental Protocol (General, adapted from synthesis of isomers): One-pot Synthesis of Aminocyanopyridines

This protocol describes a general method for synthesizing aminocyanopyridine derivatives, which may be adaptable for this compound with appropriate starting materials.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine an appropriate aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

-

Solvent/Catalyst: The reaction can be carried out under solvent-free conditions or in a suitable solvent such as ethanol. A catalyst, such as piperidine or a Lewis acid, may be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux or irradiated in a microwave reactor for a period ranging from minutes to several hours.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and can be further purified by recrystallization.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, data for its isomers, such as 2-amino-3-cyanopyridine, can provide a useful reference for structural elucidation.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring and a broad signal for the amino (-NH₂) protons. The chemical shifts of the aromatic protons would be influenced by the positions of the amino and cyano groups.

-

¹³C NMR: Resonances for the six carbon atoms of the pyridine ring, with the carbon of the nitrile group appearing at a characteristic downfield shift.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=C/C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (119.12 g/mol ).

Biological Activity and Potential Applications

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] The aminocyanopyridine scaffold is a known pharmacophore with a range of biological activities.

5.1. IKK-β Inhibition and Anti-inflammatory Potential

Derivatives of aminocyanopyridines have been identified as inhibitors of IκB kinase β (IKK-β).[3] IKK-β is a key enzyme in the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation, immunity, and cell survival. Inhibition of IKK-β can block the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. This suggests that this compound could be a scaffold for the development of novel anti-inflammatory agents.

Potential IKK-β/NF-κB Pathway Inhibition

5.2. Anticancer Activity

The aminocyanopyridine core is also found in compounds with demonstrated anticancer properties. For example, derivatives of 2-amino-3-cyanopyridine have shown antiproliferative activity against various cancer cell lines.[4] The mechanism of action can vary, but may involve the inhibition of kinases crucial for cancer cell growth and survival. The structural features of this compound make it a promising starting point for the design and synthesis of novel anticancer agents.

Safety and Handling

Based on information for related compounds, this compound should be handled with care in a laboratory setting. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. While specific experimental data for this particular isomer is somewhat limited in publicly available literature, the extensive research on the broader class of aminocyanopyridines provides a strong foundation for its exploration. Its potential as a scaffold for IKK-β inhibitors and anticancer agents warrants further investigation. The synthetic methodologies developed for its isomers offer viable routes for its preparation, enabling further studies into its chemical and biological properties. As research in medicinal chemistry continues to evolve, versatile compounds like this compound will likely play an important role in the development of new therapeutic agents.

References

- 1. 3-aminopicolinonitrile - CAS:42242-11-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound CAS#: 42242-11-5 [amp.chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-Amino-2-pyridinecarbonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-2-pyridinecarbonitrile (CAS No: 42242-11-5). It is intended for researchers, scientists, and professionals in drug development who require detailed information on the characterization of this compound. This document presents available spectroscopic data, outlines general experimental protocols for obtaining such data, and includes visualizations to illustrate the analytical workflow and molecular structure.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for elucidating its structure. This guide summarizes the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

-

IUPAC Name: 3-Aminopyridine-2-carbonitrile[1]

-

Molecular Formula: C₆H₅N₃[1]

-

Molecular Weight: 119.12 g/mol [1]

-

Appearance: Off-white to light yellow solid[2]

-

Melting Point: 151°C[2]

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Electrospray (ESI) or Electron Impact (EI) |

| Molecular Ion [M]⁺ | m/z 119 |

| [M+H]⁺ | m/z 120 |

Data is based on the calculated molecular weight. A high-resolution mass spectrum would provide the exact mass, confirming the elemental formula.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected vibrational frequencies for this compound are based on the characteristic absorptions of its functional groups.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amino group) | 3400 - 3200 | Two bands, symmetric and asymmetric stretching |

| C≡N Stretch (Nitrile group) | 2260 - 2200 | Strong, sharp absorption |

| C=C and C=N Stretch (Pyridine ring) | 1600 - 1450 | Multiple bands |

| N-H Bend (Amino group) | 1650 - 1580 | Bending vibration |

| C-H Aromatic Stretch | 3100 - 3000 | Stretching vibrations of ring protons |

| C-H Aromatic Bend | 900 - 675 | Out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The proton NMR spectrum will show distinct signals for the aromatic protons and the protons of the amino group. The chemical shifts are influenced by the electronic effects of the amino and cyano substituents.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.2 - 7.5 | dd | ~7-8, ~1-2 |

| H-5 | 6.7 - 7.0 | dd | ~7-8, ~4-5 |

| H-6 | 8.0 - 8.3 | dd | ~4-5, ~1-2 |

| -NH₂ | 5.0 - 6.0 (broad) | s (broad) | - |

Note: Predicted values are based on general pyridine chemistry and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 110 - 120 |

| C-3 | 145 - 155 |

| C-4 | 120 - 130 |

| C-5 | 115 - 125 |

| C-6 | 140 - 150 |

| -C≡N | 115 - 125 |

Note: Predicted values are based on general pyridine chemistry and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

The following are general experimental protocols for acquiring spectroscopic data for organic compounds like this compound.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, such as a Time-of-Flight (TOF) or Quadrupole instrument, is used.[5]

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules.[6] Electron impact (EI) can also be used, which may provide fragmentation information.[6]

-

Analysis: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the ions is measured.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[7] Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.[7]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[8]

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).[9]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition: A standard proton experiment is run. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is performed. Due to the lower natural abundance of ¹³C, more scans are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the molecular structure of this compound.

References

- 1. 3-Aminopyridine-2-carbonitrile | C6H5N3 | CID 577015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 42242-11-5 [amp.chemicalbook.com]

- 3. This compound CAS#: 42242-11-5 [m.chemicalbook.com]

- 4. rdchemicals.com [rdchemicals.com]

- 5. zefsci.com [zefsci.com]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rtilab.com [rtilab.com]

- 10. benchchem.com [benchchem.com]

Physical properties of 3-Amino-2-pyridinecarbonitrile (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of 3-Amino-2-pyridinecarbonitrile (CAS: 42242-11-5), a significant heterocyclic intermediate in pharmaceutical synthesis. The data and protocols presented are intended to support laboratory research and development activities.

Core Physical Properties

The accurate determination of physical properties such as melting and boiling points is fundamental for the identification, purification, and handling of chemical compounds. These constants provide a criterion for purity and are critical for designing synthetic routes and manufacturing processes.

Data Presentation

The key physical properties for this compound are summarized in the table below. The boiling point is a predicted value, as is common for compounds that may decompose at high temperatures under atmospheric pressure.

| Physical Property | Value | Notes |

| Melting Point | 151 °C | Experimentally determined.[1][2] |

| Boiling Point | 368.2 ± 27.0 °C | Predicted value.[1] |

Experimental Protocols

While specific experimental records for the determination of these values for this compound are not detailed in publicly available literature, the following standard methodologies are employed for such determinations in organic chemistry.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For pure substances, this occurs over a very narrow range (typically 0.5-1.0°C). This protocol describes the use of a Thiele tube or a digital melting point apparatus.

Apparatus:

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Thiele tube or a digital melting point apparatus (e.g., Mel-Temp)

-

High-boiling point liquid (e.g., mineral oil, silicone oil) for Thiele tube

-

Calibrated thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle to ensure uniform heat distribution.[3]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 1-2 mm.[4]

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, often with a rubber band or thread, ensuring the sample is level with the thermometer bulb.[3][5] This assembly is then immersed in the oil within the Thiele tube.

-

Heating: The side arm of the Thiele tube is heated gently with a burner. The tube's design facilitates convection currents that ensure uniform heating of the oil bath.[3] The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[3]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the range.[6] A sharp melting range is indicative of high purity.

Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, this method would be applied to a molten sample or if the compound were in a liquid state.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with oil bath, aluminum block heater)[1][7]

Procedure:

-

Sample Preparation: A small amount of the liquid compound (a few milliliters) is placed into the fusion tube.[1][8]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid and the sealed end positioned upwards.[1][9]

-

Heating: The fusion tube assembly is attached to a thermometer and heated slowly and uniformly in an oil bath or aluminum block.[1][7]

-

Observation: As the liquid heats, trapped air in the capillary tube expands and escapes as a slow stream of bubbles. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary's open end.[1]

-

Recording: At this point, the heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid, where its vapor pressure equals the atmospheric pressure.[9]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of a synthesized chemical compound like this compound, focusing on the determination of its physical properties.

Caption: Workflow for Physical Property Characterization.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

Navigating the Solubility Landscape of 3-Amino-2-pyridinecarbonitrile in Organic Solvents: A Technical Guide

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 3-Amino-2-pyridinecarbonitrile in various organic solvents. This document outlines key considerations for handling this compound in a laboratory setting, including experimental protocols for solubility determination and a discussion of its anticipated behavior in different solvent classes.

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its solubility is a critical parameter influencing reaction kinetics, purification, formulation, and biological screening. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from related compounds and established methodologies to provide a robust framework for its practical application.

Solubility Profile of this compound

Based on the chemical structure, featuring an amino group and a cyano group on a pyridine ring, this compound is expected to exhibit a nuanced solubility profile. The presence of the polar amino and cyano groups, along with the nitrogen atom in the pyridine ring, suggests an affinity for polar solvents.

While precise quantitative values are not readily published, a qualitative assessment based on its isomers, 2-cyanopyridine and 3-cyanopyridine, indicates that it is likely to be soluble in polar organic solvents.[1][2] These include alcohols (methanol, ethanol), ethers, and benzene.[1][2] Dimethyl sulfoxide (DMSO) is also expected to be a suitable solvent, a common practice for dissolving similar heterocyclic compounds for biological assays.[3] Conversely, its solubility is anticipated to be limited in non-polar solvents.

For research and development purposes, it is imperative to experimentally determine the solubility in specific solvents of interest. The following table provides a template for recording such experimental data.

Table 1: Experimentally Determined Solubility of this compound in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Shake-Flask |

| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

| Toluene | 25 | Data not available | Data not available | Shake-Flask |

Note: The table above is a template. Actual values must be determined experimentally.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[4] This protocol provides a reliable approach to ascertain the saturation point of this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Stoppered glass flasks or vials

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a stoppered flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[5][6]

-

Generate a calibration curve from the standard solutions to quantify the concentration of this compound in the saturated sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined, as solubility is temperature-dependent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in research and development. While quantitative data remains to be broadly published, this guide provides a framework for its anticipated behavior and a detailed protocol for its experimental determination. By following the outlined procedures, researchers can obtain reliable and reproducible solubility data, facilitating the advancement of scientific endeavors involving this promising compound.

References

The Ascendant Therapeutic Potential of 3-Amino-2-pyridinecarbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-2-pyridinecarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives based on this core exhibit a broad spectrum of biological activities, most notably as anticancer and antimicrobial agents. Their efficacy often stems from the targeted inhibition of key enzymes, such as protein kinases, which are crucial for the proliferation and survival of pathogenic cells. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on quantitative data, detailed experimental protocols for their evaluation, and the underlying mechanisms of action.

Quantitative Biological Activity Data

The biological efficacy of this compound derivatives has been quantified against various cell lines and enzymes. The following tables summarize key inhibitory concentrations, providing a comparative overview of their potential.

Anticancer Activity

The anticancer properties of these derivatives are frequently evaluated by their ability to inhibit the growth of cancer cell lines and specific protein kinases involved in oncogenic signaling.

Table 1: In Vitro Anticancer Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Target Cell Line/Enzyme | Activity (IC50/GI50) | Reference |

| Pyrano-quinoline 5e | EGFR | 71 nM | [1] |

| HER-2 | 21 nM | [1] | |

| BRAFV600E | 62 nM | [1] | |

| A-549 (Lung Cancer) | 26 nM (GI50) | [1] | |

| Pyrano-quinoline 5h | EGFR | 75 nM | [1] |

| HER-2 | 23 nM | [1] | |

| BRAFV600E | 67 nM | [1] | |

| A-549 (Lung Cancer) | 28 nM (GI50) | [1] | |

| Cyanopyridone 5a | MCF-7 (Breast Cancer) | 1.77 µM | [2] |

| HepG2 (Liver Cancer) | 2.71 µM | [2] | |

| VEGFR-2 | 0.217 µM | [2] | |

| HER-2 | 0.168 µM | [2] | |

| Cyanopyridone 5e | MCF-7 (Breast Cancer) | 1.39 µM | [2] |

| VEGFR-2 | 0.124 µM | [2] | |

| HER-2 | 0.077 µM | [2] | |

| Nicotinonitrile 4a | HT29 (Colorectal Cancer) | 2.243 µM | [3] |

| Nicotinonitrile 7b | PIM-1 Kinase | 18.9 nM | [3] |

| MCF-7 (Breast Cancer) | 3.58 µM | [3] | |

| 4H-benzo[h]chromene | EGFRWT | 3.27 µM | [4] |

| EGFRT790M | 1.92 µM | [4] |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives is assessed by determining their minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

Table 2: In Vitro Antimicrobial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

| Compound/Derivative | Target Microorganism | Activity (MIC) | Reference |

| Phenyl derivative 20 (4-CF3) | Staphylococcus aureus | 31.25 µM | [5] |

| Methicillin-resistant S. aureus (MRSA) | 62.5 µM | [5] | |

| Staphylococcus epidermidis | 62.5 µM | [5] | |

| Benzyl derivative 17 | Mycobacterium tuberculosis H37Rv | 46 µM (12.5 µg/mL) | [5] |

| Pyrimidine derivative 3b | Staphylococcus aureus | Excellent Activity | [6] |

| Bacillus subtilis | Excellent Activity | [6] | |

| Escherichia coli | Excellent Activity | [6] | |

| Candida albicans | Excellent Activity | [6] | |

| Aspergillus flavus | Excellent Activity | [6] |

Synthesis of the Core Scaffold

The synthesis of the this compound core is a critical first step in the development of its derivatives. A common and effective method involves the reduction of a nitro precursor.

Synthesis of 3-Amino-2-cyanopyridine

A reported method for the synthesis of 3-amino-2-cyanopyridine involves the reduction of 3-nitro-2-cyanopyridine. This can be achieved using iron powder in acetic acid.[7]

Experimental Protocol:

-

To a solution of 3-nitro-2-cyanopyridine (1.0 eq.) in acetic acid, add iron powder (5.0 eq.).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-2-cyanopyridine.[7]

Derivatives can then be synthesized through various reactions, such as one-pot multi-component reactions under microwave irradiation, which offers high yields and short reaction times.[8]

Experimental Protocols for Biological Evaluation

Standardized assays are crucial for determining the biological activity of newly synthesized compounds. The following are detailed protocols for the most commonly employed assays in the evaluation of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

This compound derivative to be tested

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

This compound derivative to be tested

-

96-well sterile microtiter plates

-

Sterile saline or PBS

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, pick 3-5 isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial twofold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial or fungal suspension to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours (for most bacteria) or as appropriate for the microorganism being tested.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. The growth control should be turbid, and the sterility control should be clear.

-

Mechanisms of Action and Signaling Pathways

The anticancer activity of many this compound derivatives is attributed to their ability to inhibit protein kinases that are crucial components of oncogenic signaling pathways. Understanding these pathways is essential for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling can starve tumors of the blood supply they need to grow and metastasize.

HER-2 and BRAFV600E Signaling

HER-2 (Human Epidermal Growth Factor Receptor 2) is another member of the EGFR family that can form heterodimers with other family members to activate downstream signaling. BRAF is a serine/threonine-protein kinase, and the V600E mutation leads to its constitutive activation, driving cell proliferation.

Structure-Activity Relationship (SAR) and Molecular Docking

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of this compound derivatives. For instance, in a series of pyrano-quinoline derivatives, substitutions on the phenyl ring at the 4-position significantly influenced their inhibitory activity against EGFR, HER-2, and BRAFV600E.[1] Similarly, for cyanopyridone derivatives, the introduction of a 2,4-dichloro substituent on the phenyl moiety enhanced anticancer activity against the MCF-7 cell line.[2]

Molecular docking studies provide insights into the binding modes of these inhibitors within the active sites of their target kinases. These studies often reveal key hydrogen bonding interactions with hinge region residues, such as Met769 in EGFR, and hydrophobic interactions within the ATP-binding pocket.[4] This information is invaluable for the rational design of next-generation inhibitors with improved affinity and selectivity.

Conclusion

This compound derivatives represent a highly promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their synthetic tractability allows for the generation of diverse chemical libraries, and their demonstrated activity against key therapeutic targets warrants further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing these promising molecules from the laboratory to the clinic. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and more effective therapies.

References

- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3-Amino-2-pyridinecarbonitrile: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Amino-2-pyridinecarbonitrile, also known as 3-amino-2-cyanopyridine, is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring functionalized with both an amino and a cyano group at adjacent positions, provides a versatile platform for the synthesis of a multitude of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic placement of these reactive groups makes it an ideal precursor for constructing fused heterocyclic systems, which are prominent scaffolds in numerous approved drugs and clinical candidates.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and extensive applications of this compound, with a particular focus on its role in the development of targeted therapies, especially kinase inhibitors for oncology.

Chemical and Physical Properties

This compound is an off-white to light yellow solid at room temperature.[3] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-aminopyridine-2-carbonitrile | [4] |

| Synonyms | 3-Amino-2-cyanopyridine, 2-Cyano-3-aminopyridine | [3] |

| CAS Number | 42242-11-5 | [3][4] |

| Molecular Formula | C₆H₅N₃ | [4] |

| Molecular Weight | 119.12 g/mol | [4] |

| Melting Point | 151°C | [3] |

| Boiling Point | 368.2 ± 27.0 °C (Predicted) | [3] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [3] |

| SMILES | N#CC1=C(N)C=CC=N1 | [3][5] |

| InChI Key | KMHCTFSFWQRZTR-UHFFFAOYSA-N | [3][4] |

Synthesis of this compound Derivatives

The synthesis of 2-amino-3-cyanopyridine derivatives is often achieved through multi-component reactions, which offer an efficient route to complex molecules from simple, readily available starting materials.[6][7][8] One of the most common and efficient methods is a one-pot condensation reaction involving an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.

General Experimental Protocol: One-Pot Synthesis under Microwave Irradiation

This protocol describes a solvent-free, microwave-assisted one-pot synthesis of 2-amino-3-cyanopyridine derivatives, which is noted for its high yields and short reaction times.[6][8]

Materials:

-

Aromatic aldehyde (2 mmol)

-

Methyl ketone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (3 mmol)

-

Ethanol (for washing and recrystallization)

-

Dry flask (25 mL)

-

Microwave oven

-

Refluxing equipment

Procedure:

-

Charge a 25 mL dry flask with the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Place the flask in a microwave oven and connect it to the refluxing equipment.

-

Irradiate the reaction mixture for 7-9 minutes.

-

After the reaction is complete, allow the mixture to cool.

-

Wash the reaction mixture with a small amount of ethanol (2 mL).

-

Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Caption: General workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Applications in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

This compound is a highly valued scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] The amino and cyano groups serve as versatile handles for chemical modifications, allowing for the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, which are known to interact with the hinge region of kinases.[1][9] Deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major class of therapeutic agents.[10]

Derivatives of this compound have been identified as potent inhibitors of a range of kinases implicated in cancer cell proliferation and survival.

| Target Kinase(s) | Therapeutic Area | Reference |

| Monopolar Spindle 1 (MPS1), Aurora Kinases | Oncology | [10] |

| PIM-1 Kinase | Oncology | [9] |

| IκB kinase (IKK) complex | Inflammatory diseases, Cancer | [11] |

| EGFR, HER-2, BRAFV600E | Oncology | [12][13] |

| VEGFR-2 | Oncology | [13] |

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A key application of this compound and its derivatives is the synthesis of pyrido[2,3-d]pyrimidines. These fused heterocyclic compounds are of significant interest due to their wide range of pharmacological activities, including potent anticancer effects as kinase inhibitors.[9][14]

General Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidines

The following protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives from an o-aminonicotinonitrile intermediate, which can be derived from this compound.[9]

Materials:

-

o-aminonicotinonitrile derivative (e.g., compound 2 in the cited literature)

-

Acylating or thioacylating agent

-

Appropriate solvent

-

Catalyst (if required)

Procedure:

-

The o-aminonicotinonitrile derivative is subjected to an acylation or thioacylation reaction.

-

This is followed by an intramolecular heterocyclization step to yield the desired pyrido[2,3-d]pyrimidine.

-

The specific reaction conditions (solvent, temperature, catalyst) will vary depending on the nature of the starting materials and the desired final product.

Reaction Scheme for Derivative Synthesis

This diagram illustrates the general synthetic pathway from a this compound core to fused pyrido[2,3-d]pyrimidine systems.

Caption: General scheme for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated significant biological activity, primarily as inhibitors of various protein kinases. These kinases are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. In many cancers, these pathways are hyperactivated, leading to uncontrolled cell proliferation.

Inhibition of Cancer-Related Kinases

Several studies have reported potent inhibitory activity of this compound derivatives against cancer-relevant kinases. The IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are a key measure of potency.

| Compound Type | Target Kinase | IC₅₀ Value | Reference |

| Pyrido[2,3-d]pyrimidine derivative 4 | PIM-1 Kinase | 11.4 nM | [9] |

| Pyrido[2,3-d]pyrimidine derivative 10 | PIM-1 Kinase | 17.2 nM | [9] |

| Pyrano[3,2-c]quinoline derivative 5e | EGFR | 71 nM | [12] |

| Pyrano[3,2-c]quinoline derivative 5e | HER-2 | 21 nM | [12] |

| Pyrano[3,2-c]quinoline derivative 5e | BRAFV600E | 62 nM | [12] |

| Pyrido[2,3-d]pyrimidine derivative 1 | EGFRWT | 0.093 µM | [15] |

| Pyrido[2,3-d]pyrimidine derivative 1 | EGFRT790M | 0.174 µM | [15] |

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in various cancers, making it an important therapeutic target. Several derivatives of this compound have been developed as EGFR inhibitors.[13][15]

The following diagram illustrates a simplified EGFR signaling pathway and the point of inhibition by a representative inhibitor derived from the this compound scaffold.

Caption: Simplified EGFR signaling pathway and its inhibition by a derivative of this compound.

Conclusion

This compound has firmly established itself as a cornerstone intermediate in the synthesis of pharmaceutically active compounds. Its inherent reactivity and structural features provide a robust starting point for the creation of diverse and complex molecular architectures, most notably fused heterocyclic systems with potent kinase inhibitory activity. The successful development of numerous preclinical drug candidates targeting critical pathways in oncology and other diseases underscores the enduring value of this scaffold. For researchers and professionals in drug development, a thorough understanding of the chemistry and applications of this compound is essential for the continued innovation of targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 42242-11-5 [amp.chemicalbook.com]

- 4. 3-Aminopyridine-2-carbonitrile | C6H5N3 | CID 577015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rdchemicals.com [rdchemicals.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20070293533A1 - SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES - Google Patents [patents.google.com]

- 12. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Discovery and Enduring Legacy of Substituted Pyrazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a fundamental scaffold in modern chemistry.[1] Its derivatives are integral to a vast array of applications, from the flavor and fragrance industries to the development of life-saving pharmaceuticals.[2] This technical guide provides an in-depth exploration of the discovery, history, and synthesis of substituted pyrazines, with a focus on their applications in drug discovery. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows are presented to serve as a comprehensive resource for professionals in the field.

Discovery and Historical Synthesis of the Pyrazine Ring

The history of pyrazine synthesis dates back to the late 19th century with the development of foundational methods that are still recognized for their importance. These classical reactions laid the groundwork for the synthesis of a multitude of substituted pyrazine derivatives.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

One of the earliest methods for pyrazine synthesis was reported by Staedel and Rugheimer. This approach involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[1]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

-

Step 1: Formation of α-Aminoacetophenone. To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, an excess of aqueous ammonia is added. The mixture is heated under reflux for several hours. After cooling, the intermediate α-aminoacetophenone is isolated.[1]

-

Step 2: Self-condensation and Oxidation. The isolated α-aminoacetophenone is then heated in a suitable solvent, such as ethanol or acetic acid. The self-condensation reaction forms a dihydropyrazine intermediate.[1]

-

Step 3: Oxidation. The dihydropyrazine is oxidized to the aromatic 2,5-diphenylpyrazine. This oxidation can be achieved by bubbling air through the reaction mixture or by using oxidizing agents like mercury(I) oxide or copper(II) sulfate.[1] The final product is then purified by recrystallization.

The Gutknecht Pyrazine Synthesis (1879)

Shortly after the Staedel-Rugheimer synthesis, Hermann Gutknecht developed a more versatile method. The Gutknecht synthesis involves the cyclization of α-amino ketones, which are typically produced in situ from the reduction of α-oximino ketones, to yield dihydropyrazines. These are then dehydrogenated to form the final pyrazine product.[3][4]

Experimental Protocol: General Gutknecht Pyrazine Synthesis

-

Step 1: Formation of the α-Oximino Ketone. A starting ketone is dissolved in a suitable solvent (e.g., ethanol) and treated with nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to form the corresponding α-oximino ketone.[5]

-

Step 2: Reduction to the α-Amino Ketone. The α-oximino ketone is reduced to the α-amino ketone. This reduction can be achieved using various reducing agents, such as tin and hydrochloric acid.

-

Step 3: Dimerization and Dehydrogenation. The α-amino ketone undergoes self-condensation to form a dihydropyrazine intermediate. This intermediate is then oxidized to the pyrazine. Common oxidizing agents include copper(II) sulfate or simply atmospheric oxygen.[3][5] The reaction mixture may be heated to facilitate the oxidation.

References

The Pivotal Role of 3-Amino-2-pyridinecarbonitrile Analogs in Drug Discovery: A Physicochemical and Biological Perspective

For Immediate Release

In the landscape of medicinal chemistry, the 3-amino-2-pyridinecarbonitrile scaffold has emerged as a privileged structure, serving as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and biological activities of analogs based on this core, with a particular focus on their applications in oncology and enzyme inhibition. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource to support ongoing and future research endeavors.

Physicochemical Properties of this compound and Its Analogs

The physicochemical characteristics of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The this compound core, with its distinct arrangement of donor and acceptor groups, offers a unique platform for tuning these properties through targeted substitutions. A summary of the known physicochemical data for the parent compound and selected analogs is presented below.

| Compound/Analog | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) | Reference |

| This compound | C₆H₅N₃ | 119.12 | 151 | 0.61 ± 0.10 | ~0.8 | [1][2] |

| 2-Amino-3-pyridinecarbonitrile | C₆H₅N₃ | 119.12 | 132-136 | N/A | N/A | [3] |

| 4-(4-Chlorophenyl)-6-(4-fluorophenyl)-2-amino-3-cyanopyridine | C₁₈H₁₁ClFN₃ | 323.76 | 219-220 | N/A | N/A | [4] |

| 4-(3-Indolyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine | C₂₁H₁₆N₄O | 340.38 | 244-245 | N/A | N/A | [4] |

| 4-(4-Methoxyphenyl)-6-(2,4-dichlorophenyl)-2-amino-3-cyanopyridine | C₁₉H₁₃Cl₂N₃O | 382.24 | 184-185 | N/A | N/A | [4] |

Biological Activity and Therapeutic Potential

Analogs of this compound have demonstrated significant activity against a range of biological targets, highlighting their potential in various therapeutic areas.

Anticancer Activity

A prominent area of investigation for these analogs is in oncology, where they have been shown to inhibit key signaling pathways implicated in tumor growth and proliferation.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a known driver in numerous cancers. Derivatives of 3-aminopyrazine-2-carbonitrile, structurally related to the pyridinecarbonitrile core, have been identified as potent inhibitors of FGFRs.[5] This inhibition blocks downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and tumor growth.[6][7][8][9][10]

-

Pim-1 Kinase Inhibition: Pim-1 kinase is a proto-oncogene that is overexpressed in several human cancers and plays a crucial role in cell cycle progression and apoptosis.[11] Certain 3-cyanopyridine-based compounds have been shown to be effective inhibitors of Pim-1 kinase, suggesting a therapeutic avenue for cancers dependent on this signaling pathway.[12][13][14][15]

Enzyme Inhibition

Beyond cancer, these analogs have shown promise as inhibitors of other key enzymes.

-

Carbonic Anhydrase Inhibition: A series of novel 2-amino-3-cyanopyridines have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase (hCA) isoforms I and II.[16] Specific analogs demonstrated significant inhibition, with Ki values in the low micromolar range, indicating their potential for development as diuretics or for the treatment of glaucoma.[16]

A summary of the biological activity for selected analogs is provided below.

| Analog Class/Compound | Target | Assay Type | Activity (IC₅₀/Ki) | Reference |

| 2-Amino-3-cyano-4-heteroarylpyridines | hCA I | Enzyme Inhibition | IC₅₀: 33-34 µM | [17] |

| 2-Amino-3-cyano-4-heteroarylpyridines | hCA II | Enzyme Inhibition | IC₅₀: 56 µM | [17] |

| Substituted 2-amino-3-cyanopyridines | hCA I | Enzyme Inhibition | Ki: 2.84-112.44 µM | [16] |

| Substituted 2-amino-3-cyanopyridines | hCA II | Enzyme Inhibition | Ki: 2.56-31.17 µM | [16] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.

References

- 1. 2-Amino-3-cyanopyridine | C6H5N3 | CID 818259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 42242-11-5 [amp.chemicalbook.com]

- 3. 2-アミノ-3-ピリジンカルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. PIM1 - Wikipedia [en.wikipedia.org]

- 12. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 14. The role of Pim-1 kinases in inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Methodological & Application

Synthesis of Fused Heterocyclic Systems from 3-Amino-2-pyridinecarbonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-pyridinecarbonitrile, also known as 3-amino-2-cyanopyridine, is a versatile and highly valuable building block in synthetic and medicinal chemistry. Its ortho-disposed amino and cyano functionalities provide a reactive scaffold for the construction of a diverse array of fused heterocyclic systems. These resulting polycyclic aromatic compounds are of significant interest due to their prevalence in biologically active molecules and their potential as scaffolds for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of several key fused heterocyclic systems derived from this compound, including pyrido[3,2-d]pyrimidines, pyrazolo[3,4-b]pyridines, and thieno[3,2-b]pyridines.

I. Synthesis of Pyrido[3,2-d]pyrimidines

Pyrido[3,2-d]pyrimidines are a class of fused heterocycles that have garnered significant attention in drug discovery, with derivatives showing promise as potent and selective kinase inhibitors, particularly in the field of oncology. The synthesis of the pyrido[3,2-d]pyrimidine core from this compound typically involves a condensation reaction with a one-carbon synthon, followed by cyclization.

Application Notes

The reaction of this compound with formamide or formic acid provides a direct route to 4-aminopyrido[3,2-d]pyrimidine. This key intermediate can be further functionalized to generate a library of derivatives. Another common approach involves the use of dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate amidine, which readily cyclizes to the pyridopyrimidine ring system. These compounds are being explored for their potential as ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors for cancer therapy.

Experimental Protocol: Synthesis of 4-Aminopyrido[3,2-d]pyrimidine

Materials:

-

This compound

-

Formamide

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of this compound (1.0 g, 8.4 mmol) and formamide (10 mL) is heated at 150-160 °C for 2 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol to afford the crude product.

-

Recrystallization from a suitable solvent, such as ethanol or water, yields pure 4-aminopyrido[3,2-d]pyrimidine.

Quantitative Data:

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Aminopyrido[3,2-d]pyrimidine | Formamide | None | 150-160 | 2 | 75-85 | General Procedure |

II. Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis from this compound typically involves a reaction with hydrazine derivatives, leading to the formation of the fused pyrazole ring.

Application Notes

The reaction of this compound with hydrazine hydrate is a fundamental method to produce 1H-pyrazolo[3,4-b]pyridin-3-amine. The resulting amino group on the pyrazole ring can serve as a handle for further derivatization to explore structure-activity relationships (SAR). These compounds have been investigated for their potential as inhibitors of various enzymes and as fluorescent probes.

Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-amine

Materials:

-

This compound

-

Hydrazine hydrate (80%)

-

Pyridine

-

Ethanol

Procedure:

-

A solution of this compound (1.0 g, 8.4 mmol) in pyridine (10 mL) is prepared.

-

Hydrazine hydrate (80%, 1.5 mL) is added to the solution.

-

The reaction mixture is heated under reflux for 6 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is triturated with water, and the resulting solid is collected by filtration.

-

The crude product is washed with cold ethanol and dried. Recrystallization from ethanol provides pure 1H-pyrazolo[3,4-b]pyridin-3-amine.

Quantitative Data:

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1H-Pyrazolo[3,4-b]pyridin-3-amine | Hydrazine hydrate | Pyridine | Reflux | 6 | 80-90 | General Procedure |

III. Synthesis of Thieno[3,2-b]pyridines

Thieno[3,2-b]pyridines are sulfur-containing fused heterocycles that have shown promise as selective inhibitors of various protein kinases, making them attractive scaffolds in drug discovery. A common synthetic route from this compound is the Gewald reaction, which involves condensation with an active methylene compound and elemental sulfur.

Application Notes

The Gewald reaction provides a versatile and efficient one-pot method for the synthesis of substituted 3-aminothieno[3,2-b]pyridines. By varying the active methylene compound (e.g., ketones, β-ketoesters), a range of derivatives can be readily accessed. These compounds are being investigated for their potential as inhibitors of kinases such as Haspin, which are involved in cell cycle regulation.

Experimental Protocol: Gewald Synthesis of 2-Acetyl-3-aminothieno[3,2-b]pyridine

Materials:

-

This compound

-

Acetone

-

Elemental Sulfur

-

Morpholine

-

Ethanol

Procedure:

-

A mixture of this compound (1.0 g, 8.4 mmol), acetone (0.61 g, 10.5 mmol), and elemental sulfur (0.34 g, 10.5 mmol) in ethanol (20 mL) is prepared.

-

A catalytic amount of morpholine (0.2 mL) is added to the mixture.

-

The reaction is stirred at room temperature for 24 hours.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield pure 2-acetyl-3-aminothieno[3,2-b]pyridine.

Quantitative Data:

| Product | Reagents | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 2-Acetyl-3-aminothieno[3,2-b]pyridine | Acetone, Sulfur | Morpholine | Ethanol | Room Temp. | 24 | 60-70 | General Procedure |

Visualizations

Caption: Synthetic routes from this compound.

3-Amino-2-pyridinecarbonitrile: A Versatile Scaffold in Medicinal Chemistry for Kinase Inhibitor Discovery